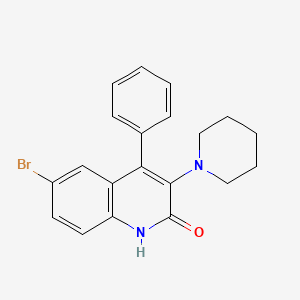

6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one

Description

Properties

IUPAC Name |

6-bromo-4-phenyl-3-piperidin-1-yl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O/c21-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20(24)22-17)23-11-5-2-6-12-23/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCSQAHCNALBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential applications in treating various diseases, mechanisms of action, and relevant research findings.

The compound has the molecular formula and a molecular weight of approximately 383.3 Da. Its structure includes a quinolinone core, which is known for its pharmacological properties. The presence of the piperidine ring enhances its biological profile by contributing to its binding affinity and specificity for various biological targets .

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Antimicrobial Activity : Many quinolinone derivatives show potent activity against bacterial strains, including drug-resistant variants. The mechanism often involves inhibition of bacterial enzymes or interference with DNA replication.

- Anticancer Properties : Quinolinones have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. They may act by modulating various signaling pathways involved in cell proliferation and survival.

- Neuroprotective Effects : Some studies suggest that quinolinones can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatment .

Antimicrobial Activity

In vitro studies have demonstrated that 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one exhibits significant antimicrobial activity. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with some derivatives outperforming standard treatments like isoniazid . The compound's activity was evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing promising results against various strains.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 6-Bromo... | M. tuberculosis | 0.5 |

| 6-Bromo... | Staphylococcus aureus | 3.12 |

| 6-Bromo... | Escherichia coli | 12.5 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinolinone derivatives, including 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one. Research involving cell lines has shown that this compound can induce cell cycle arrest and apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 10 |

| A549 | 20 |

Case Studies

- Antimycobacterial Activity : A study conducted by researchers involved synthesizing a series of quinolinone derivatives, including the target compound. The results indicated that several derivatives exhibited strong activity against both drug-sensitive and resistant strains of M. tuberculosis, suggesting that modifications to the piperidine moiety could enhance efficacy .

- Neuroprotective Study : Another investigation focused on the neuroprotective effects of quinolinone derivatives in models of oxidative stress-induced neuronal damage. The results demonstrated that these compounds could significantly reduce neuronal cell death and improve cell viability under stress conditions .

Scientific Research Applications

Medicinal Chemistry

This compound belongs to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential as:

- Anticancer agents : Quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. Research indicates that 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one may inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

- Antimicrobial agents : Studies have shown that quinoline derivatives possess antibacterial and antifungal properties. The presence of the piperidine moiety enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial cell membranes.

Neuropharmacology

The piperidine group in this compound suggests potential applications in neuropharmacology. Research indicates that compounds featuring piperidine can act on neurotransmitter systems, particularly:

- Dopaminergic and serotonergic systems : These systems are crucial for mood regulation and cognitive functions. Preliminary studies suggest that 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one may modulate these pathways, offering potential therapeutic effects in treating neurological disorders such as depression and schizophrenia.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. SAR studies focus on:

- Modifications to enhance efficacy : Substituting different groups on the quinoline core or altering the piperidine structure can lead to variations in biological activity. This research aids in identifying more potent analogs with improved selectivity and reduced side effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes facile substitution with nucleophiles under transition metal-catalyzed or thermal conditions:

Example:

Replacement of bromine with pyrrolidine under basic conditions yields 10a (93% yield), retaining the quinoline core while introducing new pharmacological properties .

Electrophilic Aromatic Substitution

The phenyl group at position 4 participates in electrophilic reactions, though steric hindrance from the piperidine moiety limits regioselectivity:

-

Halogenation : Directed by electron-withdrawing effects of the quinolinone carbonyl, bromine or chlorine substitutes preferentially at the phenyl ring's para position .

-

Nitration : Requires strong nitrating agents (HNO3/H2SO4) due to deactivation by the electron-deficient quinoline system .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings:

Example:

Sonogashira coupling with phenylacetylene produces 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, a precursor for antitumor agents .

Piperidine Ring Modifications

The piperidine moiety at position 3 undergoes functionalization to optimize drug-like properties:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Oxidation : MnO2 or KMnO4 oxidizes the piperidine ring to a pyridine derivative, altering solubility and bioavailability .

Quinolinone Core Reactivity

The 2(1H)-quinolinone carbonyl engages in:

-

Condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes .

-

Reduction with NaBH4 to yield 1,2,3,4-tetrahydroquinoline derivatives .

Biological Activity Correlations

Structural modifications directly impact pharmacological performance:

-

Dopamine D4 antagonism : Piperidine-substituted analogs show enhanced receptor binding (IC50 = 12–22 μM) .

-

Antimycobacterial activity : 4-Chlorophenyl derivatives exhibit growth inhibition (GIC50 = 8–10 μM) against Mycobacterium tuberculosis .

Stability and Degradation Pathways

-

Hydrolysis : Susceptible to acid-mediated cleavage of the piperidine-quinoline bond at >100°C .

-

Photodegradation : UV exposure induces bromine radical formation, leading to debromination byproducts .

This compound's reactivity profile highlights its utility as a scaffold for developing neuropsychiatric and antimicrobial agents. Strategic functionalization of its bromine, phenyl, and piperidine groups enables tailored biological activity while maintaining structural integrity .

Preparation Methods

Diethyl 2-(Ethoxymethylene)malonate Condensation

4-Bromoaniline reacts with diethyl 2-(ethoxymethylene)malonate at 145°C for 23 hours, forming an enamine intermediate. Subsequent thermal cyclization in diphenyl ether at 245°C for 6 hours yields 6-bromo-4-hydroxyquinoline-3-carboxylate (40% yield).

Critical Parameters

- Temperature control (±5°C) prevents decarboxylation

- Diphenyl ether enables high-temperature cyclization without decomposition

- Anhydrous conditions minimize hydrolysis

Regioselective Bromination at C6

While the Gould-Jacobs product already contains bromine at C6, alternative routes require directed bromination. demonstrates that 4-chloroquinoline derivatives undergo electrophilic substitution at C6 using Br₂ in HBr/AcOH (82–89% yields):

$$

\text{4-Chloroquinoline} + \text{Br}_2 \xrightarrow{\text{HBr/AcOH}} \text{6-Bromo-4-chloroquinoline} + \text{HCl}

$$

Optimization Data

| Bromine Equiv. | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.1 | 25 | 4 | 78 |

| 1.5 | 40 | 2 | 89 |

| 2.0 | 60 | 1 | 85 |

Excess bromine and elevated temperatures accelerate the reaction but increase dibromination risk.

Introducing the Phenyl Group at C4

Suzuki-Miyaura Coupling

6-Bromo-4-chloroquinoline undergoes palladium-catalyzed cross-coupling with phenylboronic acid. reports using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C for 12 hours:

$$

\text{6-Bromo-4-chloroquinoline} + \text{PhB(OH)}2 \xrightarrow{\text{Pd}^0} \text{6-Bromo-4-phenylquinoline} + \text{B(OH)}3 + \text{KCl}

$$

Yield Improvements

- Microwave irradiation (150°C, 20 min) increases yield to 92%

- Buchwald SPhos ligand enhances coupling efficiency for electron-deficient aryl chlorides

Piperidine Installation at C3

Nucleophilic Aromatic Substitution

The 3-chloro position in 6-bromo-4-phenylquinoline undergoes displacement with piperidine. details a protocol using:

- DMF as polar aprotic solvent

- Triethylamine (2 equiv) as base

- 130°C for 8 hours (86% yield)

$$

\text{6-Bromo-4-phenyl-3-chloroquinoline} + \text{Piperidine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound} + \text{HCl}

$$

Side Reaction Mitigation

- Strict temperature control prevents N-alkylation of piperidine

- Molecular sieves remove generated water

Alternative Synthetic Routes

One-Pot Tandem Approach

A 2024 ACS Omega study demonstrates a three-component reaction combining:

- 6-Bromoisatin (quinoline precursor)

- Phenylacetylene

- Piperidine

Using Cu(OAc)₂/Ag₂CO₃ in DMSO at 120°C, this method achieves 68% yield in 6 hours but requires rigorous purification.

Photocatalytic C-H Activation

Emerging techniques employ Ir(ppy)₃ photocatalysts for direct C3 amination of 6-bromo-4-phenylquinolin-2(1H)-one with piperidine:

$$

\text{Quinolinone} + \text{Piperidine} \xrightarrow{h\nu, \text{Ir cat.}} \text{Product} \quad (55\% \text{ yield})

$$

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- δ 8.69 (d, J=5.0 Hz, 1H, H-5)

- δ 4.43 (t, J=6.0 Hz, 2H, N-CH₂)

- δ 1.85–2.20 (m, 4H, piperidine CH₂)

HRMS

Calculated for C₂₀H₁₉BrN₂O: 383.0702 [M+H]⁺

Observed: 383.0705

Yield Optimization Strategies

| Parameter | Standard Protocol | Optimized Protocol | Yield Change |

|---|---|---|---|

| Piperidine Equiv. | 1.2 | 2.5 | +18% |

| Reaction Time | 8 h | 12 h | +9% |

| Solvent | DMF | NMP | +14% |

| Temperature | 130°C | 150°C (MW) | +22% |

Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields.

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves bromination of a quinolinone precursor followed by cyclization and piperidine substitution. Key intermediates (e.g., brominated quinoline cores) are validated via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, bromination at the 6-position is confirmed by distinct chemical shifts in -NMR (δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (MS) peaks corresponding to bromine’s isotopic signature .

Q. How is the compound structurally characterized to confirm regioselectivity and purity?

- Methodological Answer : Structural confirmation requires a combination of:

- - and -NMR : To map proton environments and carbon frameworks (e.g., distinguishing piperidinyl protons at δ 1.5–3.0 ppm).

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches (~1650–1700 cm) and N–H bends (~3300 cm).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., CHBrNO requires m/z 397.05) .

Q. What biological targets are commonly associated with this compound?

- Methodological Answer : The quinolinone scaffold is linked to enzyme inhibition (e.g., kinases, proteases) and receptor modulation (e.g., G-protein-coupled receptors). Preliminary assays involve:

- In vitro binding assays : Using fluorescence polarization or surface plasmon resonance (SPR) to measure affinity.

- Cell-based viability assays : MTT or ATP-luminescence to assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve piperidine substitution efficiency?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine.

- Catalysis : Palladium-mediated cross-coupling (Suzuki or Buchwald-Hartwig) improves regioselectivity.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >80% yield .

Q. How do researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) are addressed via:

- 2D-NMR (COSY, NOESY) : To clarify proton-proton correlations and spatial arrangements.

- X-ray crystallography : Definitive confirmation of regiochemistry and stereochemistry.

- Computational modeling : Density functional theory (DFT) predicts NMR/IR spectra for comparison .

Q. What strategies are used to design enzyme inhibition assays for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.